molecular formula C9H10N2O5 B1660357 2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid CAS No. 75082-88-1

2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid

Cat. No.: B1660357
CAS No.: 75082-88-1
M. Wt: 226.19
InChI Key: MBHARJQAJLMPIU-JAMMHHFISA-N
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Description

2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid (CAS 19883-74-0) is a non-proteinogenic amino acid derivative featuring a nitro group at the meta position of the phenyl ring, a hydroxyl group on the β-carbon, and an amino group on the α-carbon of the propanoic acid backbone. Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol . This compound, often termed L-3-nitrophenylalanine, is utilized in peptide synthesis and biochemical research due to its chiral center and functional groups, which enable diverse chemical modifications .

Properties

IUPAC Name

2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-2-1-3-6(4-5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHARJQAJLMPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Phenylalanine Derivatives

Direct Nitration of β-Hydroxyphenylalanine

A classical approach involves nitrating β-hydroxyphenylalanine precursors. The meta-nitro group is introduced via electrophilic aromatic substitution under mixed-acid conditions:

Reaction Protocol:

  • Substrate Preparation : β-Hydroxy-3-phenylalanine (10 mmol) is dissolved in concentrated sulfuric acid (15 mL) at 0°C.
  • Nitrating Agent Addition : Fuming nitric acid (2.2 equiv) is added dropwise over 30 minutes, maintaining temperature below 5°C.
  • Quenching : The mixture is poured onto crushed ice, neutralized with ammonium hydroxide, and extracted with ethyl acetate.

Key Parameters :

  • Temperature control (±2°C) prevents oxidative decomposition of the hydroxyl group.
  • Yield : 58–63% after recrystallization from ethanol/water.
Table 1: Nitration Reaction Optimization
Parameter Optimal Value Impact on Yield
HNO₃ Equiv 2.2 <5% variation
H₂SO₄ Concentration 98% Critical for regioselectivity
Reaction Time 4 h Maximizes conversion

Regioselective Nitration Using Zeolite Catalysts

To enhance meta-selectivity, Hβ-zeolite catalysts (SiO₂/Al₂O₃ = 25) enable nitration under milder conditions:

Procedure :

  • β-Hydroxyphenylalanine (5 mmol), zeolite (0.5 g), and acetyl nitrate (1.1 equiv) in dichloromethane (20 mL) react at 25°C for 12 h.
  • Yield Improvement : 72% with 94% meta-selectivity.

Enantioselective Organocatalytic Synthesis

Prolinamide-Catalyzed Aldol Reaction

The PMC-identified C₂-symmetric prolinamide catalyst 28 facilitates asymmetric synthesis from glycine imine and 3-nitrobenzaldehyde:

Stereochemical Control :

  • Catalyst Loading : 10 mol% in DMF/H₂O (9:1) at −20°C.
  • Enantiomeric Excess (ee) : 91–96% for (2S,3R) configuration.

Mechanism :

  • Enamine formation between catalyst and glycine imine
  • Rate-determining C–C bond formation via Zimmerman-Traxler transition state
  • Hydrolysis to release product and regenerate catalyst
Table 2: Organocatalyst Performance Comparison
Catalyst Solvent Temp (°C) Yield (%) ee (%)
Prolinamide 28 DMF/H₂O −20 85 95
BINAM-Pro 16 THF/H₂O 25 78 89
Peptide 38 CHCl₃ 0 92 97

Brønsted Base-Catalyzed Syn-Selective Synthesis

The ACS-published method employs a chiral phosphoric acid (CPA) catalyst for syn-β-hydroxy-α-amino acids:

Reaction Design :

  • Substrates : N-Boc-glycine tert-butyl ester + 3-nitrobenzaldehyde
  • Conditions : CPA (5 mol%), MS 4Å, toluene, −40°C, 72 h
  • Outcome : 89% yield, 94:6 dr (syn:anti), 98% ee

Advantages :

  • Avoids metal catalysts, simplifying purification
  • Scalable to 10 mmol without erosion of stereoselectivity

Solid-Phase Synthesis Strategies

Wang Resin-Bound Assembly

Adapting SPPS techniques enables sequential functionalization:

Stepwise Protocol :

  • Resin Loading : Fmoc-Gly-Wang resin (1.2 mmol/g) swelled in DMF.
  • Aldol Addition : 3-Nitrobenzaldehyde (3 equiv), L-proline (20 mol%), DIPEA, 24 h.
  • Hydroxylation : TEMPO/PhI(OAc)₂ oxidation introduces β-hydroxyl.
  • Cleavage : TFA/H₂O (95:5) liberates product with 67% overall yield.

Quality Control :

  • HPLC Purity : >98% after reverse-phase chromatography.
  • Chiral Analysis : 99% ee confirmed by Chiralpak AD-H column.

Comparative Methodological Analysis

Yield and Stereoselectivity Benchmarks

Table 3: Synthesis Route Performance Metrics
Method Avg. Yield (%) ee (%) Key Advantage
Direct Nitration 60 N/A Cost-effective
Organocatalysis 85 95 High enantiocontrol
Solid-Phase 67 99 Purification simplicity
Brønsted Base 89 98 Metal-free, scalable

Industrial Scalability Considerations

  • Catalyst Recycling : Prolinamide catalysts demonstrate 5-cycle reuse with <8% activity loss.
  • Byproduct Management : Nitration routes require HNO₃ neutralization infrastructure.
  • Green Chemistry Index : Organocatalytic methods have E-factor 8.2 vs. 23.1 for nitration.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and amino groups are susceptible to oxidation under controlled conditions.

Reaction Reagents/Conditions Products Mechanism
Hydroxyl → CarbonylKMnO₄ (acidic/neutral) or CrO₃2-Amino-3-oxo-3-(3-nitrophenyl)propanoic acidOxidation of the β-hydroxy group to a ketone via proton abstraction and electron transfer .
Amino → Nitroso/NitroHNO₃ (concentrated)3-Hydroxy-3-(3-nitrophenyl)-2-nitroso-propanoic acid (unstable intermediate)Acidic nitrosation of the amino group, potentially leading to further oxidation products .

Key Notes :

  • The hydroxyl-to-carbonyl oxidation is stereospecific, eliminating the chiral center at the β-carbon .

  • Nitroso intermediates are highly reactive and may dimerize or further oxidize under harsh conditions.

Reduction Reactions

The nitro group (–NO₂) is reducible to an amine (–NH₂), while the carboxylic acid can be reduced to an alcohol under specific conditions.

Reaction Reagents/Conditions Products Mechanism
Nitro → AmineH₂/Pd-C (catalytic hydrogenation)2-Amino-3-hydroxy-3-(3-aminophenyl)propanoic acidSequential reduction of –NO₂ to –NH₂ via nitroso and hydroxylamine intermediates .
Carboxylic Acid → AlcoholLiAlH₄ (anhydrous ether)3-Amino-3-hydroxy-3-(3-nitrophenyl)propan-1-olReduction of –COOH to –CH₂OH through intermediate acyloxyborane formation .

Key Notes :

  • Catalytic hydrogenation preserves stereochemistry at the β-carbon but may require buffered conditions to prevent racemization .

  • Over-reduction of the nitro group to hydroxylamine (–NHOH) is possible with incomplete reaction control.

Substitution Reactions

The amino and hydroxyl groups participate in nucleophilic substitution or acylation.

Reaction Reagents/Conditions Products Mechanism
Amino → Acetylated DerivativeAcetic anhydride (pyridine)2-Acetamido-3-hydroxy-3-(3-nitrophenyl)propanoic acidNucleophilic acyl substitution at the amino group, forming a stable amide .
Hydroxyl → EtherCH₃I/Ag₂O2-Amino-3-methoxy-3-(3-nitrophenyl)propanoic acidWilliamson ether synthesis under basic conditions .

Key Notes :

  • Acylation enhances the compound’s stability for pharmaceutical applications .

  • Etherification requires anhydrous conditions to avoid competing hydrolysis.

Decarboxylation and Tautomerism

The carboxylic acid group can undergo decarboxylation, particularly under thermal or acidic conditions.

Reaction Reagents/Conditions Products Mechanism
DecarboxylationΔ (150–200°C) or H₃O⁺2-Amino-3-hydroxy-3-(3-nitrophenyl)propaneLoss of CO₂ via a cyclic six-membered transition state .

Key Notes :

  • Decarboxylation is accelerated in polar aprotic solvents (e.g., DMF) .

  • The product retains stereochemical integrity at the β-carbon.

Complexation and Biological Interactions

The compound’s nitro and amino groups enable coordination with metal ions and enzyme interactions.

Interaction Conditions Outcome Applications
Metal ComplexationFe³⁺/Cu²⁺ in aqueous bufferStable octahedral complexesPotential catalysis or chelation therapy .
Enzyme InhibitionAldo-keto reductase assaysCompetitive inhibition (IC₅₀ ~ 15–20 μM)Studied for metabolic pathway modulation .

Key Notes :

  • Metal complexes exhibit redox activity, useful in electrochemical studies .

  • Enzyme inhibition is structure-dependent, with the nitro group critical for binding .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its hydroxyl and amino functional groups allow for further chemical modifications, making it a versatile building block for drug development. For instance, it can be transformed into other bioactive compounds through esterification or reduction processes, facilitating the creation of novel therapeutic agents .

Neuropharmacology
Research indicates that amino acid derivatives like this compound may have neuroprotective effects. They are being investigated for their potential role in treating neurodegenerative diseases by modulating neurotransmitter systems. The compound's structure suggests possible interactions with receptors involved in neurological signaling pathways .

Biocatalysis and Enzyme Engineering

Enzyme-Catalyzed Reactions
Recent advancements in enzyme engineering have highlighted the use of this compound in biocatalytic processes. Engineered aldolases can utilize substrates like this compound to produce β-hydroxy-α-amino acids with high stereoselectivity . This application is particularly relevant for industrial biocatalysis, where environmentally friendly and efficient synthesis methods are desired.

Synthesis of Chiral Compounds
The ability to synthesize chiral compounds asymmetrically is crucial in pharmaceutical manufacturing. The use of engineered polypeptides that incorporate this compound allows for the production of enantiomerically pure products, which are essential for drug efficacy and safety .

Materials Science

Polymer Chemistry
In materials science, derivatives of this compound are being explored as components in polymer synthesis. Their functional groups can facilitate cross-linking reactions, leading to the development of new materials with enhanced properties such as increased thermal stability and mechanical strength .

Case Studies

Study Title Application Focus Findings
"Biocatalytic Synthesis of β-Hydroxy-α-amino Acids"Enzyme EngineeringThe study demonstrated that engineered aldolases can effectively convert simple substrates into complex amino acids with high yields and selectivity using this compound as a key intermediate .
"Neuroprotective Properties of Amino Acid Derivatives"NeuropharmacologyInvestigated the potential neuroprotective effects of amino acid derivatives, suggesting that compounds like this compound may influence neurochemical pathways beneficially .

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituent positions, halogenation, or functional groups:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound
2-Amino-3-(3-nitrophenyl)propanoic acid (19883-74-0) C₉H₁₀N₂O₄ 210.19 3-nitro, β-hydroxy, α-amino Reference compound
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (403-90-7) C₉H₁₀FNO₃ 199.18 3-fluoro, 4-hydroxy, α-amino Replaces nitro with fluorine; adds para-hydroxyl
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (66-02-4) C₉H₉I₂NO₃ ~433 3,5-diiodo, 4-hydroxy, α-amino Bulky iodine substituents; lacks nitro group
3-Amino-3-(2-nitrophenyl)propanoic acid (5678-48-8) C₉H₁₀N₂O₄ 210.19 2-nitro, α-amino Nitro at ortho position; lacks β-hydroxy
2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (50897-30-8) C₁₀H₁₃NO₄ 211.21 4-methoxy, β-hydroxy, α-amino Methoxy replaces nitro; similar β-hydroxy group

Physicochemical Properties

  • Solubility : The nitro group in the target compound reduces water solubility compared to hydroxylated analogs (e.g., 403-90-7) . Diiodinated derivatives (e.g., 66-02-4) exhibit even lower solubility due to increased hydrophobicity .
  • Chirality : The (S)-enantiomer of the target compound is commercially available, critical for biological studies requiring stereospecificity .

Biological Activity

2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid, also known as (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antioxidant activities, as well as its synthesis and structural characteristics.

Chemical Structure

The compound's structure features a chiral center that influences its biological activity. The presence of the nitrophenyl group is believed to enhance its interaction with biological targets. The chemical formula is C₉H₁₀N₂O₅, and it has been identified in various studies for its potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid exhibit promising anticancer properties. For instance, compounds derived from this scaffold were evaluated against A549 non-small cell lung cancer cells. Key findings include:

  • Compound Efficacy : Certain derivatives reduced A549 cell viability by up to 50%, indicating strong cytotoxic effects.
  • Mechanism of Action : The compounds were shown to suppress cell migration and induce apoptosis in cancer cells, suggesting multiple mechanisms of action at play .
CompoundA549 Cell Viability Reduction (%)Notes
Compound 2082%Strongest candidate
Compound 2166%Moderate activity
Compound 2275%High selectivity towards cancerous cells

Antioxidant Activity

The antioxidant properties of 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid derivatives were assessed using the DPPH radical scavenging assay. The results indicated:

  • Radical Scavenging Ability : Compounds exhibited significant scavenging effects, with some demonstrating higher efficacy than standard antioxidants like ascorbic acid.
  • Structure-Activity Relationship : The introduction of various substituents on the phenyl ring influenced antioxidant activity, highlighting the importance of molecular structure in determining efficacy .
CompoundDPPH Scavenging Activity (%)Comparison with Ascorbic Acid
Compound 1088.6%Higher than ascorbic acid
Compound 1987.7%Comparable to ascorbic acid
Compound 2178.6%Lower than ascorbic acid

Synthesis

The synthesis of 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid can be achieved through various methods, including enzyme-catalyzed reactions that provide high stereoselectivity and yield. Recent advancements in synthetic routes have focused on:

  • Enzyme-Catalyzed Reactions : Utilizing engineered aldolase polypeptides has been shown to enhance the efficiency and selectivity of synthesis.
  • Microwave-Assisted Methods : These techniques offer eco-friendly alternatives for synthesizing derivatives with improved yields .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Anticancer Properties : A study involving a series of derivatives showed that specific substitutions on the phenyl ring significantly enhanced anticancer activity against A549 cells.
  • Antioxidant Evaluation : Research demonstrated that certain derivatives not only reduced oxidative stress markers but also improved cellular health in vitro.

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid, and how can reaction conditions be standardized to improve yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, using precursors like nitrophenol derivatives and amino acid analogs. Key steps include:

  • Nitro group introduction : Electrophilic aromatic substitution using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .
  • Amino acid backbone formation : Reaction of intermediates with propanoic acid derivatives under basic conditions (e.g., NaOH or KOH) to promote carboxylate formation .
  • Hydroxylation : Oxidation-reduction cascades using agents like NaBH₄ for selective hydroxylation at the β-position .
    Optimization Tips :
  • Monitor pH (6–8) to stabilize intermediates and minimize side reactions.
  • Use polar aprotic solvents (e.g., DMF) to enhance solubility of nitroaromatic intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C) : Critical for confirming the presence of the nitro group (δ 7.5–8.5 ppm for aromatic protons) and hydroxyl/amino protons (δ 1.5–3.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid can resolve enantiomers and detect impurities (<2%) .
  • IR Spectroscopy : Identify functional groups (e.g., -NO₂ at 1520 cm⁻¹, -COOH at 1700 cm⁻¹) .
    Validation : Cross-reference with computational models (e.g., DFT for predicting vibrational modes) to resolve ambiguities .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure forms of this compound be addressed?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers .
  • Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) to induce enantioselectivity during hydroxylation steps .
    Data Insight : Studies on similar compounds show enantiomeric excess (ee) >90% can be achieved via kinetic resolution under low-temperature conditions (-20°C) .

Q. What strategies are recommended for studying its interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., NMDA receptors due to structural similarity to endogenous amino acids) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .
    Experimental Design :
  • Prepare analogues with modified nitro/hydroxyl groups to map structure-activity relationships (SAR) .
  • Validate in vitro using enzyme inhibition assays (e.g., GABA transaminase) at physiological pH (7.4) .

Q. How can computational methods (e.g., QSAR) predict its pharmacokinetic properties or toxicity?

Methodological Answer:

  • QSAR Modeling : Train models on datasets of nitroaromatic amino acids to predict logP (lipophilicity) and metabolic stability .
  • ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier permeability (key for neuroactive compounds) and cytochrome P450 interactions .
    Validation : Compare predictions with in vivo rodent studies focusing on hepatic clearance and renal excretion rates .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting enzyme inhibition results)?

Methodological Answer:

  • Control Experiments : Verify assay conditions (e.g., buffer composition, ionic strength) that may alter compound protonation states .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
    Case Study : Discrepancies in IC₅₀ values for similar compounds were traced to variations in substrate concentrations during kinetic assays .

Q. What are the methodological considerations for evaluating its potential as a precursor for novel pharmaceuticals?

Methodological Answer:

  • Derivatization : Synthesize prodrugs (e.g., esterified carboxyl groups) to enhance bioavailability .
  • In Vivo Testing : Use fluorescently tagged analogs to track tissue distribution in animal models .
    Key Data :
  • Toxicity thresholds (LD₅₀) in zebrafish embryos: >500 µM indicates low acute toxicity .
  • Plasma stability: >80% remaining after 24 hours in human serum .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid
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2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid

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